3-Amino-2-cyano-3-(morpholin-4-YL)-N-phenylprop-2-enethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-cyano-3-(morpholin-4-YL)-N-phenylprop-2-enethioamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a cyano group, a morpholine ring, and a phenyl group attached to a prop-2-enethioamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-cyano-3-(morpholin-4-YL)-N-phenylprop-2-enethioamide typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with morpholine, followed by the introduction of the cyano and amino groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-cyano-3-(morpholin-4-YL)-N-phenylprop-2-enethioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-Amino-2-cyano-3-(morpholin-4-YL)-N-phenylprop-2-enethioamide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful in biochemical assays and drug development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific diseases.
Industry: It is employed in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Amino-2-cyano-3-(morpholin-4-YL)-N-phenylprop-2-enethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its use, such as inhibiting a particular enzyme in a disease pathway or interacting with cellular components in a biological assay.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-cyano-3-(piperidin-4-YL)-N-phenylprop-2-enethioamide
- 3-Amino-2-cyano-3-(pyrrolidin-4-YL)-N-phenylprop-2-enethioamide
- 3-Amino-2-cyano-3-(azepan-4-YL)-N-phenylprop-2-enethioamide
Uniqueness
Compared to similar compounds, 3-Amino-2-cyano-3-(morpholin-4-YL)-N-phenylprop-2-enethioamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C14H16N4OS |
---|---|
Molecular Weight |
288.37 g/mol |
IUPAC Name |
3-amino-2-cyano-3-morpholin-4-yl-N-phenylprop-2-enethioamide |
InChI |
InChI=1S/C14H16N4OS/c15-10-12(13(16)18-6-8-19-9-7-18)14(20)17-11-4-2-1-3-5-11/h1-5H,6-9,16H2,(H,17,20) |
InChI Key |
MIEMGDKRTRRKEK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=C(C#N)C(=S)NC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.